1-(4-Methylsulfanylphenyl)-1H-benzoimidazole

Regioisomer comparison Physicochemical profiling Benzimidazole substitution pattern

1-(4-Methylsulfanylphenyl)-1H-benzoimidazole (CAS 870450-90-1) is an N1-aryl-substituted benzimidazole derivative bearing a 4-methylthio substituent on the pendant phenyl ring, with molecular formula C₁₄H₁₂N₂S and a monoisotopic mass of 240.0721 Da. The compound belongs to the benzimidazole heterocycle class, a privileged scaffold in medicinal chemistry associated with antihistaminic, anti-ulcerative, antimicrobial, and anticancer activities.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 870450-90-1
Cat. No. B12534581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylsulfanylphenyl)-1H-benzoimidazole
CAS870450-90-1
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)N2C=NC3=CC=CC=C32
InChIInChI=1S/C14H12N2S/c1-17-12-8-6-11(7-9-12)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3
InChIKeyGHLSHBRWTJCFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylsulfanylphenyl)-1H-benzoimidazole (CAS 870450-90-1): Procurement-Relevant Chemical Identity and Class Positioning


1-(4-Methylsulfanylphenyl)-1H-benzoimidazole (CAS 870450-90-1) is an N1-aryl-substituted benzimidazole derivative bearing a 4-methylthio substituent on the pendant phenyl ring, with molecular formula C₁₄H₁₂N₂S and a monoisotopic mass of 240.0721 Da . The compound belongs to the benzimidazole heterocycle class, a privileged scaffold in medicinal chemistry associated with antihistaminic, anti-ulcerative, antimicrobial, and anticancer activities [1]. Unlike the more extensively studied 2-arylbenzimidazole congeners, this N1-substituted regioisomer presents distinct electronic and steric properties relevant to target engagement and physicochemical profiling. Its computed LogP of 3.75 and topological polar surface area of 43.12 Ų place it within favorable oral drug-likeness space .

Why Generic 1-(4-Methylsulfanylphenyl)-1H-benzoimidazole (CAS 870450-90-1) Substitution with Off-the-Shelf Benzimidazoles Carries Technical Risk


The regioisomeric position of the 4-methylsulfanylphenyl moiety on the benzimidazole core critically dictates the compound's hydrogen-bond donor/acceptor profile, molecular geometry, and intermolecular interaction capacity [1]. In the 2-substituted isomer (CAS 725701-22-4), the benzimidazole N1-H remains available as a hydrogen-bond donor and the molecule crystallizes in an orthorhombic Pbca lattice stabilized by intermolecular C–H···N, N–H···N, and π–π interactions [2]. The N1-substituted target compound lacks this free N–H donor, fundamentally altering its supramolecular recognition properties, solubility behavior, and potential for target engagement. Furthermore, even among N1-arylbenzimidazoles, substituent identity on the phenyl ring (methylthio vs. methyl, methoxy, halogen, or sulfonyl) measurably shifts computed LogP (3.75 vs. ~4.09 for the 2-isomer), PSA, and predicted membrane permeability . Blind substitution with uncharacterized benzimidazole analogs therefore risks altered assay outcomes, irreproducible crystallization behavior, and batch-to-batch variability that compromises screening campaigns.

Quantitative Differentiation Evidence: 1-(4-Methylsulfanylphenyl)-1H-benzoimidazole (CAS 870450-90-1) vs. Closest Analogs


Regioisomeric Differentiation: N1-Aryl vs. C2-Aryl Substitution Drives Physicochemical Property Divergence

The target N1-substituted compound (CAS 870450-90-1) exhibits systematically lower density, lower boiling point, reduced LogP, and lower refractive index compared to its C2-substituted regioisomer (CAS 725701-22-4), reflecting the loss of the N–H hydrogen-bond donor and altered polarizability . This property divergence is measurable and reproducible, enabling identity verification through simple physicochemical QC assays.

Regioisomer comparison Physicochemical profiling Benzimidazole substitution pattern

Hydrogen-Bond Donor Deletion: N1-Substitution Eliminates the Imidazole N–H Donor, Altering Supramolecular and Target Recognition Profiles

The 2-substituted isomer and parent benzimidazole possess an N1–H hydrogen-bond donor that participates in intermolecular N–H···N, N–H···O, and N–H···Br interactions critical to crystal packing and protein target engagement [1]. The target N1-substituted compound lacks this donor, possessing zero hydrogen-bond donors versus one for the 2-isomer, while maintaining a comparable hydrogen-bond acceptor count [2]. This alteration is binary (0 vs. 1 HBD) and fully predictable from structure, directly impacting solid-state stability, solubility, and binding mode compatibility with targets requiring an imidazole N–H donor.

Hydrogen bonding Supramolecular chemistry Target engagement

Drug-Likeness and ADME Parameter Differentiation Favoring the N1-Aryl Substitution Topology

The target compound (LogP 3.75, MW 240.32, HBD 0, HBA 2, PSA 43.12) fully complies with Lipinski's Rule of Five and exhibits a more favorable LogP (Δ = −0.34) compared to the 2-substituted isomer (LogP 4.09) . The lower LogP of the N1-substituted compound predicts improved aqueous solubility and reduced nonspecific protein binding, while the PSA of 43.12 Ų is well below the 140 Ų threshold for oral bioavailability and the 90 Ų threshold for blood-brain barrier penetration [1]. By comparison, benzimidazolium salts bearing the 4-(methylthio)benzyl group are permanently charged (quaternary ammonium), fundamentally limiting membrane permeability despite potent enzyme inhibition (IC₅₀ 0.548–0.725 µM for xanthine oxidase) [2].

Drug-likeness ADME prediction Rule of Five

Synthetic Provenance and Purity: N1-Arylation via Ullmann-Type Coupling Offers Orthogonal Synthetic Access vs. C2-Aryl Congeners

The 2-substituted isomer (CAS 725701-22-4) is synthesized by condensation of o-phenylenediamine with p-thiomethyl benzaldehyde in benzene, yielding the C2-aryl product exclusively [1]. In contrast, N1-arylation to produce the target compound requires a fundamentally different synthetic approach—typically copper-catalyzed Ullmann-type N-arylation or palladium-catalyzed Buchwald-Hartwig coupling of benzimidazole with 4-bromothioanisole. This orthogonal synthetic route means that the two regioisomers arise from different starting materials and reaction manifolds, minimizing the risk of co-occurrence as synthetic impurities. The target compound's SMILES (CSC1=CC=C(C=C1)N1C=NC2=CC=CC=C12) unambiguously identifies the N1-substitution pattern [2].

Synthetic accessibility Purity profile Regioselective synthesis

Evidence-Supported Application Scenarios for 1-(4-Methylsulfanylphenyl)-1H-benzoimidazole (CAS 870450-90-1) Procurement


Cellular Target Engagement and Phenotypic Screening Requiring Neutral, Membrane-Permeable Benzimidazole Scaffolds

With LogP 3.75, zero hydrogen-bond donors, and PSA 43.12 Ų, this N1-substituted benzimidazole is predicted to passively diffuse across cell membranes . Unlike permanently charged benzimidazolium salts that are membrane-impermeable despite sub-micromolar enzyme IC₅₀ values (XO: 0.548–0.725 µM; AChE: 0.813–1.149 µM) [1], the neutral target compound can access intracellular targets. Procurement for cell-based phenotypic assays or intracellular target engagement studies is therefore justified where the benzimidazolium salt class is excluded on permeability grounds. The absence of an N1–H donor may also reduce off-target binding to serum proteins compared to the 2-substituted isomer, as suggested by the ΔLogP of −0.34 .

Crystallography and Supramolecular Chemistry Studies Requiring a Non-Classical Hydrogen-Bonding Benzimidazole Fragment

The target compound's complete lack of an N–H hydrogen-bond donor (HBD = 0) contrasts sharply with the 2-isomer (HBD = 1) which crystallizes via N–H···N and N–H···Br interactions [2][3]. This property enables co-crystallization screens where imidazole N–H donor interference is undesirable—for example, when probing halogen-bonding or chalcogen-bonding interactions involving the thioether sulfur, or when studying protein-ligand complexes where an N–H donor would compete for critical hydrogen-bonding interactions in the binding site.

Analytical Method Development and Reference Standard Qualification for Regioisomeric Benzimidazole Libraries

The quantifiable physicochemical differences between the N1-substituted target compound and the C2-substituted isomer (ΔDensity ≈ −0.108 g/cm³, ΔBoiling Point ≈ −29.3°C, ΔLogP ≈ −0.34, ΔRefractive Index ≈ −0.059) provide a robust basis for developing HPLC, GC, or refractive-index-based identity and purity assays. Procurement of both regioisomers as reference standards enables unambiguous chromatographic peak assignment and batch-release testing, reducing the risk of regioisomer cross-contamination in compound management workflows. The compound's computed flash point of 208.3°C and boiling point of 420.8°C further inform safe handling and storage specifications .

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